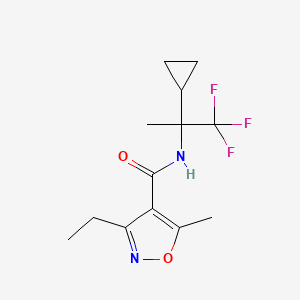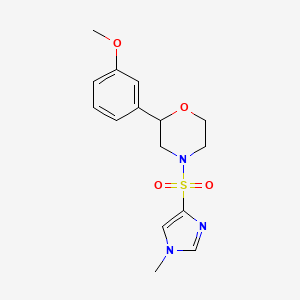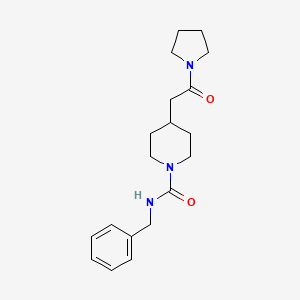
1H-indol-2-yl-(4-methylsulfonylazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indol-2-yl-(4-methylsulfonylazepan-1-yl)methanone is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring fused with a methanone group and a methylsulfonylazepane moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indol-2-yl-(4-methylsulfonylazepan-1-yl)methanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with a carbonyl compound, followed by cyclization under acidic conditions . For this specific compound, the synthesis may involve the following steps:
- Condensation of phenylhydrazine with a suitable ketone to form the hydrazone intermediate.
- Cyclization of the hydrazone under acidic conditions to form the indole ring.
- Introduction of the methylsulfonylazepane moiety through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1H-indol-2-yl-(4-methylsulfonylazepan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
- Oxindole derivatives from oxidation.
- Alcohol derivatives from reduction.
- Various substituted indoles from electrophilic substitution .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-indol-2-yl-(4-methylsulfonylazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through the modulation of signaling pathways, such as the Akt signaling pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: A dietary compound with anticancer properties.
Oxindole: An oxidized derivative of indole with distinct biological activities.
Uniqueness: 1H-indol-2-yl-(4-methylsulfonylazepan-1-yl)methanone is unique due to the presence of the methylsulfonylazepane moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other indole derivatives and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
1H-indol-2-yl-(4-methylsulfonylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-22(20,21)13-6-4-9-18(10-8-13)16(19)15-11-12-5-2-3-7-14(12)17-15/h2-3,5,7,11,13,17H,4,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJZDGOZZABXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[[(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)amino]methyl]phenol](/img/structure/B7441770.png)
![3-Ethoxy-1-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B7441778.png)
![1-[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7441783.png)
![1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]-2-(2-hydroxyphenyl)ethanone](/img/structure/B7441791.png)

![(3-Hydroxy-4-methylphenyl)-[3-(triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7441800.png)
![(4-Hydroxy-1-azaspiro[4.4]nonan-1-yl)-[3-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B7441824.png)

![3-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7441835.png)
![(1-Ethylindol-2-yl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7441850.png)
![2-[[2-(azepan-1-yl)-2-oxoethyl]amino]-5-fluoro-N,N-dimethylbenzamide](/img/structure/B7441861.png)
![5-[2-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole](/img/structure/B7441863.png)

